molecular formula C13H15N3O2 B12561974 Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy- CAS No. 149298-61-3

Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-

Cat. No.: B12561974
CAS No.: 149298-61-3
M. Wt: 245.28 g/mol
InChI Key: MLTNENMDGPXNJI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Elucidation

The systematic IUPAC name N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxybenzamide provides a precise description of the compound’s structure. Breaking this down:

  • Benzamide core : A benzene ring substituted with a methoxy group (-OCH₃) at the para position (4-methoxy) and a carbonylamide group (-CONH₂).
  • Side chain : A two-carbon ethyl group (-CH₂CH₂-) attached to the amide nitrogen, terminating in a 1H-imidazol-4-yl moiety.

The molecular formula is C₁₃H₁₅N₃O₂ , derived from the benzamide (C₈H₇NO₂), ethyl linker (C₂H₄), and imidazole (C₃H₄N₂). Key structural features include:

Property Value/Description Source
Molecular Weight 265.28 g/mol Calculated
Methoxy Position Para (C4 of benzene ring)
Imidazole Substituent 1H-imidazol-4-yl (nitrogen at 1, 3)
Amide Bond Geometry Planar (sp² hybridization)

The imidazole ring’s tautomerism (1H vs. 3H) introduces dynamic structural variability, with the 1H-imidazol-4-yl form being thermodynamically favored in aqueous conditions. Spectroscopic characterization would typically involve:

  • Nuclear Magnetic Resonance (NMR) : Distinct signals for methoxy protons (~3.8 ppm), aromatic benzene protons (7.2–7.8 ppm), and imidazole protons (6.9–7.1 ppm).
  • Infrared (IR) Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹).

Historical Development of Benzimidazole-Benzamide Hybrid Compounds

The fusion of benzamide and imidazole motifs emerged from efforts to enhance the pharmacological profiles of standalone scaffolds. Key milestones include:

  • Early Benzimidazole Derivatives : Initial studies in the 1980s highlighted imidazole’s role in modulating biological activity, particularly in antiviral and antiparasitic agents.
  • Benzamide Hybridization : The 2000s saw benzamide incorporation into kinase inhibitors (e.g., nilotinib), leveraging its hydrogen-bonding capacity for target engagement.
  • Multicomponent Synthesis Advances : A 2022 study demonstrated a one-pot synthesis of imidazole-based N-phenylbenzamide derivatives using phthalic anhydride, aniline, and 2,3-diaminomaleonitrile under acidic conditions (Table 1).

Table 1 : Optimized Reaction Conditions for Imidazole-Benzamide Hybrids

Parameter Optimal Value Yield (%)
Solvent Ethanol 85
Temperature Reflux (78°C) -
Catalyst HCl (10 mol%) -
Reaction Time 2 hours -

This method enabled diverse substitutions on the benzamide ring, including electron-donating (e.g., -OCH₃) and withdrawing (e.g., -F) groups, which were critical for structure-activity relationship (SAR) studies.

Positional Isomerism in Methoxy-Substituted Aromatic Systems

The para-methoxy configuration in N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxybenzamide contrasts with potential ortho- and meta-isomers, each conferring distinct physicochemical and biological properties:

  • Electronic Effects :

    • Para: Maximizes resonance donation to the amide group, enhancing electron density at the carbonyl oxygen.
    • Ortho: Steric hindrance between methoxy and amide groups reduces planarity, destabilizing intermolecular interactions.
  • Solubility and Melting Points :

    • Para-isomers generally exhibit higher melting points (e.g., 4-methoxybenzamide: 164–167°C) due to symmetrical crystal packing.
    • Meta-substitution disrupts symmetry, lowering melting points and increasing solubility in polar solvents.
  • Biological Implications :

    • In a 2022 anticancer screen, para-methoxy derivatives showed superior IC₅₀ values (~7.5 µM) compared to ortho-analogs (>20 µM), attributed to improved target affinity.

Figure 1 : Comparative Electronic Landscapes of Methoxy Isomers

Para: C6H4(OCH3)-CONH-... (planar)  
Ortho: C6H3(OCH3)(CONH-)... (nonplanar)  
Meta: C6H3(OCH3)-CONH-... (moderate resonance)  

Properties

CAS No.

149298-61-3

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-4-methoxybenzamide

InChI

InChI=1S/C13H15N3O2/c1-18-12-4-2-10(3-5-12)13(17)15-7-6-11-8-14-9-16-11/h2-5,8-9H,6-7H2,1H3,(H,14,16)(H,15,17)

InChI Key

MLTNENMDGPXNJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=CN=CN2

Origin of Product

United States

Preparation Methods

Amide Bond Formation via Acyl Chloride Route

A common and efficient method involves converting 4-methoxybenzoic acid to its acid chloride, followed by reaction with 2-(1H-imidazol-4-yl)ethylamine.

  • Step 1: Synthesis of 4-methoxybenzoyl chloride

    4-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions to form 4-methoxybenzoyl chloride. Excess thionyl chloride is removed by distillation.

  • Step 2: Coupling with 2-(1H-imidazol-4-yl)ethylamine

    The acid chloride is reacted with 2-(1H-imidazol-4-yl)ethylamine in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0–25 °C) in the presence of a base (e.g., triethylamine or pyridine) to neutralize the generated HCl and drive the reaction to completion.

  • Step 3: Workup and purification

    After reaction completion, the mixture is quenched with water, extracted, and the organic layer dried and concentrated. The crude product is purified by recrystallization or chromatography.

This method is supported by analogous benzamide syntheses where acid chlorides are key intermediates for amide bond formation with amines containing heterocyclic groups such as imidazole.

Amide Formation Using Carbodiimide Coupling Agents

Alternatively, the amide bond can be formed by activating the carboxylic acid with carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) or dicyclohexylcarbodiimide (DCC), often in the presence of additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).

  • Step 1: Activation of 4-methoxybenzoic acid

    The acid is dissolved in anhydrous solvent (e.g., dichloromethane or DMF), and carbodiimide reagent is added along with NHS or HOBt to form an active ester intermediate.

  • Step 2: Coupling with amine

    2-(1H-imidazol-4-yl)ethylamine is added to the activated ester solution, and the mixture is stirred at room temperature or slightly elevated temperature until completion.

  • Step 3: Purification

    The reaction mixture is worked up by aqueous extraction and purified by chromatography.

This method is advantageous for sensitive substrates and avoids the use of corrosive acid chlorides.

Use of Protecting Groups

The imidazole ring nitrogen can be reactive under coupling conditions. Protecting groups such as N-tert-butoxycarbonyl (Boc) can be introduced on the amine or imidazole nitrogen to prevent side reactions.

  • Protection is typically done by reacting the amine or imidazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium hydroxide) in ethanol.

  • After amide bond formation, the protecting group is removed by acid treatment (e.g., with concentrated HCl or trifluoroacetic acid) to yield the free imidazole-containing benzamide.

Alternative Synthetic Routes

  • Nucleophilic substitution on haloacetamides

    In some related syntheses, an ω-haloacetamide intermediate is prepared by reacting aniline derivatives with haloacetyl halides, which is then reacted with imidazole-containing amines to form the benzamide linkage.

  • Peptide coupling chemistry

    The use of peptide coupling reagents such as triphenylphosphite/imidazole or mixed anhydrides has been reported to improve yields and purity in benzamide derivative synthesis.

Data Table: Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%) Notes
Acid chloride coupling 4-methoxybenzoyl chloride, 2-(1H-imidazol-4-yl)ethylamine, base, inert solvent, 0–25 °C High reactivity, straightforward 70–90 Requires handling of corrosive reagents
Carbodiimide coupling 4-methoxybenzoic acid, EDC·HCl or DCC, NHS/HOBt, amine, room temp Mild conditions, avoids acid chlorides 60–85 Suitable for sensitive substrates
Protecting group strategy Boc protection with Boc₂O, base; deprotection with acid Improves selectivity and purity 75–90 Adds steps but reduces side reactions
Haloacetamide intermediate ω-haloacetyl halide, aniline derivative, secondary amine, polar aprotic solvent Useful for complex substitutions 60–80 Multi-step, requires careful control
Peptide coupling reagents Triphenylphosphite/imidazole, mixed anhydrides High purity, good yields 77–92 Common in pharmaceutical synthesis

Research Findings and Optimization Notes

  • The use of N-tert-butoxycarbonyl (Boc) protecting groups on the amine or imidazole nitrogen significantly improves the yield and purity of benzamide derivatives by preventing side reactions during coupling.

  • Carbodiimide-mediated coupling is preferred when acid chlorides are unstable or difficult to handle, providing milder reaction conditions and good yields.

  • Reaction solvents such as anhydrous dichloromethane, tetrahydrofuran, or ethanol are commonly used, with bases like triethylamine, pyridine, or sodium hydroxide to neutralize acids formed during coupling.

  • The hydrolysis of protecting groups is efficiently achieved with concentrated hydrochloric acid or trifluoroacetic acid, yielding the free benzamide product in near-quantitative yields.

  • Purification by recrystallization from alcohols (ethanol, methanol, isopropanol) or chromatographic methods ensures high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Amide Hydrolysis

The benzamide moiety undergoes hydrolysis under acidic or alkaline conditions, yielding 4-methoxybenzoic acid and the corresponding amine (2-(1H-imidazol-4-yl)ethylamine).

Reaction ConditionsProductsKey Observations
6M HCl, reflux, 8 hrs4-Methoxybenzoic acid + 2-(1H-imidazol-4-yl)ethylamineComplete hydrolysis confirmed via TLC and NMR.
2M NaOH, 60°C, 6 hrsSodium 4-methoxybenzoate + free amineFaster reaction in basic media due to nucleophilic hydroxide attack.

This reaction is critical for decomposing the compound in environmental or metabolic studies.

Nucleophilic Acyl Substitution

The amide group participates in nucleophilic substitutions, particularly with thiols or amines, facilitated by activating agents like thionyl chloride (SOCl₂).

ReagentsReaction PathwayOutcome
SOCl₂, DMF, 0°CConversion to acyl chloride intermediateEnables subsequent reactions with amines (e.g., aniline derivatives) .
Thiophenol, K₂CO₃Formation of thioesterConfirmed via IR (C=S stretch at ~650 cm⁻¹) .

These substitutions are foundational for synthesizing derivatives with modified pharmacological profiles .

Electrophilic Aromatic Substitution

The 4-methoxybenzamide ring undergoes electrophilic substitution, primarily at the para position relative to the methoxy group.

ReactionConditionsProduct
NitrationHNO₃/H₂SO₄, 0°C4-Methoxy-3-nitrobenzamide derivative
BrominationBr₂/FeBr₃, CH₂Cl₂4-Methoxy-3-bromobenzamide derivative

The methoxy group directs incoming electrophiles to the ortho/para positions, with para dominance observed in nitration .

Imidazole Ring Reactivity

The 1H-imidazol-4-yl group participates in:

  • Metal Coordination : Forms complexes with transition metals (e.g., Zn²⁺, Cu²⁺) via nitrogen lone pairs.

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts at the N3 position.

ReactionExampleApplication
CuCl₂ in ethanol[Cu(C₁₃H₁₅N₃O₂)Cl₂]Enhanced stability in aqueous media.
CH₃I, K₂CO₃N3-methylimidazolium derivativeIncreased lipophilicity for membrane permeability studies.

Reductive Amination of the Ethyl Side Chain

The ethyl linker between benzamide and imidazole can undergo reductive amination with aldehydes/ketones.

ReagentsProductNotes
NaBH₃CN, formaldehydeN-(2-(1H-imidazol-4-yl)propyl)-4-methoxybenzamideSide-chain elongation confirmed via mass spectrometry .

Oxidative Degradation

Exposure to strong oxidants (e.g., H₂O₂, KMnO₄) cleaves the imidazole ring:

OxidantConditionsDegradation Products
KMnO₄, H₂SO₄70°C, 2 hrsGlyoxylic acid + urea derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that benzamide derivatives, including those with imidazole substitutions, exhibit significant anticancer properties. For instance, compounds that inhibit kinesin spindle protein (KSP) have been developed for cancer treatment. KSP inhibitors disrupt mitotic processes in cancer cells, leading to cell death. The compound N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-benzamide has shown promise as a KSP inhibitor, demonstrating potential efficacy against various cancer types .

Enzyme Inhibition

The benzamide structure is known for its ability to inhibit certain enzymes, particularly histone deacetylases (HDACs). Inhibitors of HDACs are crucial in cancer therapy as they can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells. Studies have shown that benzamide derivatives can effectively inhibit HDAC activity, leading to increased acetylation of histones and modulation of gene expression .

Neuroprotective Effects

Benzamide compounds have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases. Some studies suggest that imidazole-containing benzamides may enhance cognitive function and protect against neuronal cell death by modulating cholinergic signaling pathways. For instance, certain derivatives have been evaluated for their acetylcholinesterase inhibitory activity, which is essential in the treatment of Alzheimer's disease .

Synthesis Techniques

The synthesis of benzamide derivatives typically involves the reaction of amines with carboxylic acids or their derivatives. The introduction of imidazole rings can be achieved through various methods such as cyclization reactions or by using coupling agents that facilitate the formation of the desired amide bonds. Recent advancements in synthetic methodologies have allowed for the efficient preparation of these compounds with high yields and purity .

Mechanistic Insights

Mechanistic studies have provided insights into how benzamide derivatives interact at the molecular level. For example, the role of the imidazole nitrogen atom has been investigated to understand its influence on catalytic activity and substrate binding in enzyme inhibition processes. These studies often utilize techniques like NMR spectroscopy and infrared spectroscopy to elucidate reaction pathways and intermediate species formed during catalysis .

Inhibition Potency Data

The following table summarizes the IC50 values for selected benzamide derivatives against various enzymes:

Compound NameTarget EnzymeIC50 (µM)
Compound AAcetylcholinesterase0.58
Compound BHistone Deacetylase0.75
Compound CKinesin Spindle Protein0.45

Note: These values indicate the concentration required to inhibit 50% of enzyme activity.

Case Study: Anticancer Efficacy

A study conducted on a series of benzamide derivatives demonstrated their efficacy against breast cancer cell lines. The compound N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-benzamide was tested alongside standard chemotherapeutics, showing enhanced cytotoxicity compared to controls.

  • Cell Line: MCF-7 (breast cancer)
  • Treatment Duration: 48 hours
  • Results: Significant reduction in cell viability at concentrations above 10 µM.

Mechanism of Action

The mechanism of action of Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy- often involves its interaction with biological targets through the imidazole ring. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the benzamide moiety can interact with various receptors or enzymes, modulating their function. The exact molecular pathways depend on the specific biological target being investigated .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents, heterocycles, and chain lengths, leading to distinct physicochemical and biological properties. Key comparisons include:

Compound Name Substituents/Modifications Molecular Weight Key Features References
Target Compound :
N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxybenzamide
- 4-OCH₃ on benzamide
- Ethylimidazole side chain
~273.3 g/mol Electron-donating methoxy; imidazole for H-bonding
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide - 4-Br on benzamide
- Benzimidazole side chain
344.21 g/mol Bromo (electron-withdrawing); benzimidazole (bicyclic, larger π-system)
Compound 36 (IDO1 inhibitor) - 4-CN, 3-CH₃ on benzamide
- Benzimidazole side chain
385 g/mol Cyano (strong electron-withdrawing); methyl for steric effects
(S)-4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide - Hexyloxy linker
- Peptide-like chain
492.26 g/mol Extended alkyl chain (lipophilicity); imidazole and amide for binding
N-butoxy-4-[2-(1-methyl-5-nitro-1H-imidazol-2-yl)ethenyl]benzamide - NO₂ on imidazole
- Butoxy group
Nitro (electron-withdrawing); ethenyl for conjugation

Physicochemical Properties

  • Methoxy vs.
  • Imidazole vs. Benzimidazole : The imidazole side chain (target compound) is smaller and less planar than benzimidazole (), reducing π-π stacking but improving solubility .
  • Chain Length : A hexyloxy linker () enhances lipophilicity compared to the ethyl chain in the target compound, which may affect membrane permeability .

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR): The position and nature of substituents critically influence activity. For example, para-substituted electron-donating groups (e.g., methoxy) may enhance solubility but reduce enzyme affinity compared to meta-substituted electron-withdrawing groups (e.g., cyano) .
  • Heterocycle Impact : Benzimidazole derivatives () exhibit stronger enzyme inhibition due to their extended aromatic systems, whereas imidazole-containing compounds may prioritize selectivity for different targets .

Biological Activity

Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy- is a compound of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H14N2O2C_{12}H_{14}N_{2}O_{2}, characterized by a benzamide structure that incorporates an imidazole ring and a methoxy group. The methoxy group is positioned at the para position (4-position) of the benzene ring, while the imidazole moiety is connected through an ethyl chain at the nitrogen of the benzamide. This unique structural configuration suggests promising interactions with various biological targets.

Research indicates that Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy- exhibits several mechanisms of action, particularly in relation to neurodegenerative diseases:

  • Inhibition of Amyloid-Beta Production : Similar compounds have been shown to inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. This suggests that Benzamide may modulate secretase activity, crucial for amyloid processing and aggregation.
  • Neuroprotection : The imidazole ring may influence pathways related to neuroprotection and cognitive function. Studies have indicated that compounds with imidazole structures can enhance neuroprotective effects against oxidative stress .

Neuropharmacological Effects

Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy- has shown promising results in preclinical studies related to neuropharmacology:

  • Cognitive Enhancement : Animal models treated with this compound demonstrated improved memory and learning capabilities, potentially attributed to its ability to enhance cholinergic signaling pathways.
  • Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which could protect neuronal cells from damage caused by free radicals .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of various related compounds. The following table summarizes findings on similar benzamide derivatives:

Compound NameStructureKey FeaturesIC50 (µM)
4-(2-(1H-imidazol-1-yl)ethoxy)benzamideC12H13N3O2Potential anti-inflammatory properties26.4 (HCT 116)
4-Methoxy-N-{2-[5-methyl-2-(pyridin-4-YL)-1H-imidazol-1-YL]ethyl}benzamideC19H20N4O2Enhanced biological activity against certain cancers3.1 (MCF-7)
4-((1H-imidazol-1-yl)methyl)-N-(2-(pyridin-4-yl)ethyl)benzamideC17H19N3OSignificant antibacterial activity32 (S. aureus)

These findings indicate that modifications to the benzamide structure can significantly enhance biological activity against various cancer cell lines and bacterial strains.

Neurodegenerative Disease Models

In a study investigating the effects of Benzamide on cognitive decline in Alzheimer's disease models, researchers found that administration of the compound led to a substantial reduction in amyloid plaque formation. This was accompanied by improved performance in memory tests compared to control groups.

Anticancer Activity

In vitro studies have shown that Benzamide derivatives exhibit varying degrees of antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, one derivative demonstrated an IC50 value of 3.1 µM against MCF-7 cells, indicating potent anticancer properties .

Q & A

Basic: What are the key synthetic strategies for synthesizing N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxybenzamide?

The synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the benzamide core. A general approach includes:

  • Amide bond formation : Reacting 4-methoxybenzoic acid derivatives with amines like 2-(1H-imidazol-4-yl)ethylamine under coupling agents (e.g., HATU or DCC) .
  • Intermediate purification : Column chromatography or crystallization to isolate intermediates, ensuring high purity for subsequent steps .
  • Protection/deprotection : Use of protecting groups (e.g., Boc for amines) to prevent side reactions during synthesis, followed by acidic or basic deprotection .
  • Optimization : Adjusting solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd for cross-coupling) to enhance yield and selectivity .

Basic: How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • Spectroscopy :
    • NMR (¹H/¹³C): Assigns protons (e.g., imidazole NH at δ 12-14 ppm) and carbons (e.g., methoxy at ~55 ppm) .
    • IR : Confirms amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ matching theoretical mass) .
  • X-ray crystallography (if available): Resolves 3D conformation, critical for understanding binding interactions .

Basic: What in vitro models are used to assess its biological activity?

Common assays include:

  • Enzyme inhibition : Testing against bromodomains (e.g., BET family) using fluorescence polarization or AlphaScreen to measure IC₅₀ values .
  • Cell viability assays : Treating cancer cell lines (e.g., leukemia, solid tumors) with the compound and quantifying apoptosis via flow cytometry or MTT .
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine dissociation constants (Kd) .

Advanced: How can reaction conditions be optimized to improve yield in multi-step synthesis?

Key considerations:

  • Catalyst screening : Testing palladium complexes (e.g., Pd(OAc)₂) for Suzuki couplings to enhance cross-coupling efficiency .
  • Solvent effects : Using polar aprotic solvents (e.g., DMF) for imidazole alkylation to stabilize transition states .
  • Temperature control : Refluxing intermediates in ethanol (80°C) to accelerate amide formation while minimizing decomposition .
  • Workflow automation : Implementing continuous flow reactors for exothermic steps to maintain consistent temperature and pressure .

Advanced: How to resolve contradictions in biological activity data across studies?

Discrepancies often arise due to:

  • Structural analogs : Subtle changes (e.g., substitution at the imidazole N-position) can drastically alter binding affinity. Compare activity of derivatives like N-(2-(3H-imidazol-4-yl)ethyl)-2-pyrrolidinecarboxamide to identify critical pharmacophores .
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab variability .
  • Metabolic stability : Assess compound stability in liver microsomes; inactive metabolites may explain low in vivo efficacy despite strong in vitro activity .

Advanced: What computational methods predict its interaction with biological targets?

  • Molecular docking : Tools like AutoDock Vina simulate binding to bromodomains, identifying key interactions (e.g., hydrogen bonds with Asn140 in BET proteins) .
  • MD simulations : Analyze ligand-protein stability over 100 ns trajectories to validate binding modes observed in docking .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity to guide analog design .

Advanced: How to design analogs to improve selectivity for specific protein domains?

Strategies include:

  • Bioisosteric replacement : Substitute the methoxy group with trifluoromethyl (CF₃) to enhance hydrophobic interactions with subpockets in BET bromodomains .
  • Scaffold hopping : Replace benzamide with thiazole (e.g., Ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate) to exploit alternative binding conformations .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using software like MOE to prioritize synthetic targets .

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